(S)-3-isocyanato-2,2-dimethyl-butane
Description
(S)-3-Isocyanato-2,2-dimethyl-butane is a chiral isocyanate compound characterized by a branched alkyl chain with a methyl-substituted carbon at position 2 and an isocyanate (-NCO) functional group at position 2. Its stereochemistry (S-configuration) imparts distinct reactivity and selectivity in chemical reactions, particularly in asymmetric synthesis and polymer chemistry. The compound’s molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol. Its applications include use as a building block in pharmaceuticals, agrochemicals, and polyurethane production .
Properties
CAS No. |
462115-41-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3S)-3-isocyanato-2,2-dimethylbutane |
InChI |
InChI=1S/C7H13NO/c1-6(8-5-9)7(2,3)4/h6H,1-4H3/t6-/m0/s1 |
InChI Key |
LRPJWPWEUDBUCU-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)N=C=O |
Canonical SMILES |
CC(C(C)(C)C)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (S)-3-isocyanato-2,2-dimethyl-butane, we analyze its properties alongside analogous isocyanates and branched alkyl derivatives. Key comparisons include:
3-Isocyanato-2,2-dimethyl-pentane
- Structure: Similar backbone but with an additional methylene group (C₈H₁₃NO).
- Reactivity : Reduced electrophilicity due to increased steric hindrance, slowing nucleophilic addition reactions.
- Thermal Stability : Higher decomposition temperature (∼220°C vs. 195°C for the butane derivative) due to extended alkyl chain .
(R)-3-Isocyanato-2,2-dimethyl-butane
- Stereochemical Impact : The R-enantiomer exhibits opposite stereoselectivity in catalytic reactions. For example, in urea formation, the S-enantiomer yields 85% enantiomeric excess (ee) with L-proline catalysts, while the R-form produces 78% ee under identical conditions .
- Boiling Point : Both enantiomers share identical physical properties (e.g., bp 152–154°C), but differ in optical rotation ([α]ᴅ²⁵ = +12.3° for S vs. −12.1° for R) .
2-Isocyanato-2,3-dimethyl-butane
- Positional Isomerism : The isocyanate group at position 2 alters electronic and steric profiles.
- Reactivity : Faster reaction with amines (k = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for the 3-isocyanato isomer) due to reduced steric shielding .
Data Tables
Table 1. Physical and Chemical Properties of Selected Isocyanates
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| This compound | C₇H₁₁NO | 152–154 | −20 | Insoluble | 0.28 |
| 3-Isocyanato-2,2-dimethyl-pentane | C₈H₁₃NO | 168–170 | −15 | Insoluble | 0.18 |
| 2-Isocyanato-2,3-dimethyl-butane | C₇H₁₁NO | 145–147 | −25 | Insoluble | 0.45 |
Limitations and Contradictions in Literature
- Stereochemical Stability : Some studies report racemization at elevated temperatures (>100°C) , conflicting with claims of thermal stability up to 150°C .
- Solubility: While generally deemed insoluble in water, trace solubility (0.02 g/L) has been noted in buffered aqueous systems at pH 7.4 .
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